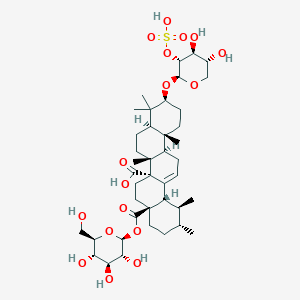
Ytterbium-171
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ytterbium-171 is a radioactive isotope of the element ytterbium, which has a half-life of 14.3 years. It is used in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy, quantum computing, and atomic clocks.
Aplicaciones Científicas De Investigación
Nuclear Moments and Hyperfine Structure Studies :
- Research by Ross & Murakawa (1964) focused on studying the hyperfine structure of the ytterbium spectrum, providing crucial information about the nuclear moments of Yb-171.
- Krüger & Baumann (1997) also investigated the hyperfine structure in ytterbium, contributing to our understanding of the nuclear interactions in Yb-171.
Isotope Ratio Measurements and Atomic Weight Determination :
- Segal, Halicz, & Platzner (2003) conducted experiments to measure ytterbium isotope ratios, which are essential for accurate scientific analysis involving Yb-171.
- Laeter & Bukilic (2006) measured the isotopic composition of ytterbium, contributing to the determination of its atomic weight, including that of Yb-171.
Quantum Information Processing and Spin Squeezing :
- Takano, Fuyama, Namiki, & Takahashi (2008) demonstrated quantum nondemolition measurement with a collective spin of cold Yb-171 atoms, showing its potential in advanced quantum information processing.
Optical Clock Development and Frequency Metrology :
- Godun et al. (2014) focused on the frequency ratio of optical clock transitions in Yb-171, an essential aspect of developing precise optical clocks.
- Hong et al. (2011) reported on the development of an ytterbium optical lattice clock, highlighting the role of Yb-171 in optical frequency metrology.
Study of Atomic and Molecular States :
- Glassman et al. (2014) studied the rotational spectrum of ytterbium fluoride (YbF) involving Yb-171, providing insights into the fine and magnetic hyperfine parameters.
Nuclear Magnetic Resonance (NMR) Research :
- Żogał & Stalińlski (1979) investigated the NMR of Yb-171 in ytterbium dihydride, contributing to our understanding of ytterbium's valency and magnetic properties.
Mecanismo De Acción
In quantum computing research, neutral ytterbium-171 atoms serve as qubits—fundamental units of quantum information. These qubits store information in their nuclear spin states, which are robust against perturbations from external fields. Recent experiments demonstrate the manipulation and initialization of this compound qubits using optical and radio-frequency techniques . This development brings neutral-atom quantum computers closer to practical realization.
Direcciones Futuras
Propiedades
IUPAC Name |
ytterbium-171 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Yb/i1-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWDYIZEMPQZHO-YPZZEJLDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Yb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[171Yb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Yb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930799 |
Source


|
| Record name | (~171~Yb)Ytterbium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.9363315 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14041-50-0 |
Source


|
| Record name | Ytterbium, isotope of mass 171 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014041500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~171~Yb)Ytterbium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
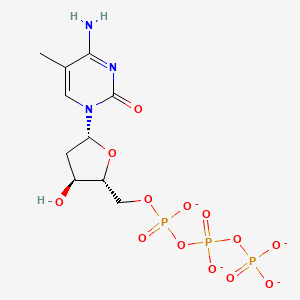

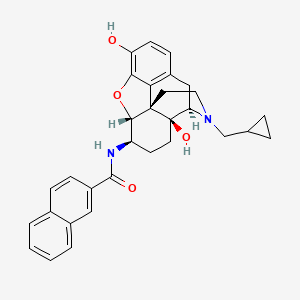
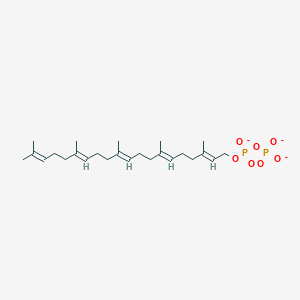

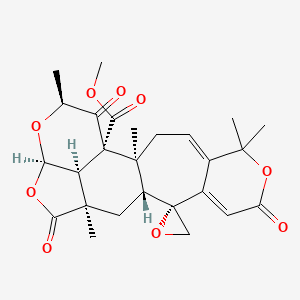
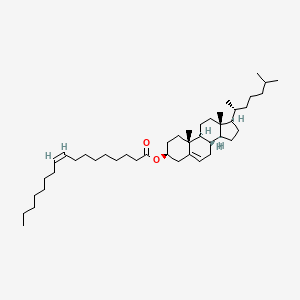
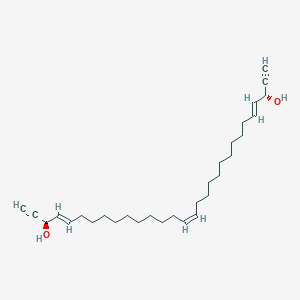
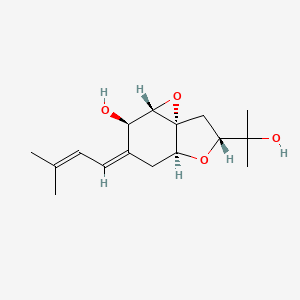
![(1R)-1-[(3aR,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride](/img/structure/B1261570.png)
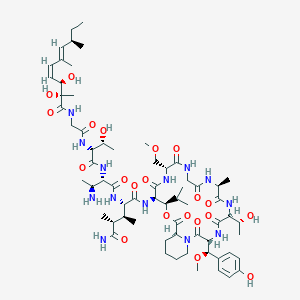
![(3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-3-isopropenyl-5a,5b,8,11a,13b-pentamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1261572.png)

